Diethyl 2-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]propanedioate
Overview
Description
Diethyl 2-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]propanedioate is an organic compound with a complex structure It is characterized by the presence of a propanedioate group, a butyl chain, and a phenoxy group with a methyl and prop-2-enyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]propanedioate typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with a butyl halide under basic conditions to form the butylated phenoxy compound. This intermediate is subsequently esterified with diethyl propanedioate under acidic or basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as sodium ethoxide or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization. The choice of reagents and conditions is tailored to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or butyl groups, often using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, alkyl halides in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Diethyl 2-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl 2-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]propanedioate involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The ester groups may undergo hydrolysis, releasing active metabolites that participate in various biochemical pathways. These interactions can modulate cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-methyl-2-(2-methylpropyl)propanedioate
- Diethyl 2-allylmalonate
- Diethyl 2-(2-propenyl)malonate
Uniqueness
Diethyl 2-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]propanedioate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a phenoxy group and a propanedioate moiety allows for diverse reactivity and potential applications that are not shared by its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
diethyl 2-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-5-10-17-15-16(4)12-13-19(17)26-14-9-8-11-18(20(22)24-6-2)21(23)25-7-3/h5,12-13,15,18H,1,6-11,14H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWOAQOGHRBTTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=C(C=C(C=C1)C)CC=C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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